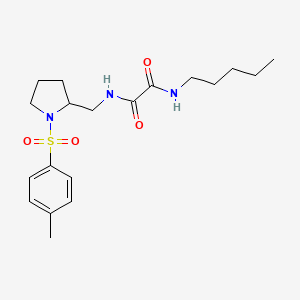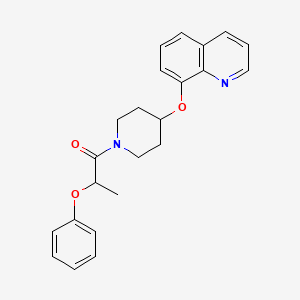
N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)méthyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H29N3O4S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents anticancéreux
Le cycle pyrrolidine a été étudié pour son potentiel en tant qu'agent anticancéreux. Des chercheurs ont synthétisé des dérivés de N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)méthyl)oxalamide et évalué leur cytotoxicité contre des lignées cellulaires cancéreuses. Ces études visent à identifier des composés ayant une sélectivité et une efficacité améliorées dans le traitement du cancer .
Propriétés anti-inflammatoires
Les composés à base de pyrrolidine se sont avérés prometteurs en tant qu'agents anti-inflammatoires. Des chercheurs ont exploré les effets des dérivés de this compound sur les voies inflammatoires, y compris l'inhibition des cytokines et des enzymes pro-inflammatoires. Ces composés pourraient contribuer au développement de nouveaux médicaments anti-inflammatoires .
Activité antifibrotique
Certaines molécules contenant de la pyrrolidine présentent des propriétés antifibrotiques. Par exemple, les dérivés de this compound ont démontré une meilleure activité anti-fibrotique que les médicaments existants comme la pirfenidone. Ces composés pourraient être précieux dans le traitement des maladies fibrotiques .
Agents neuroprotecteurs
Les caractéristiques structurelles du cycle pyrrolidine en font un échafaudage attrayant pour la conception d'agents neuroprotecteurs. Des chercheurs ont exploré les dérivés de this compound pour leur capacité à améliorer la survie neuronale, à réduire le stress oxydatif et à moduler les systèmes neurotransmetteurs .
Inhibiteurs enzymatiques
Les composés à base de pyrrolidine agissent souvent comme des inhibiteurs enzymatiques. Les recherches se sont concentrées sur l'inhibition d'enzymes spécifiques (par exemple, kinases, protéases) par des dérivés de this compound. Ces inhibiteurs peuvent avoir des applications thérapeutiques dans diverses maladies .
Systèmes de délivrance de médicaments
La stabilité et la stéréochimie du cycle pyrrolidine le rendent adapté aux systèmes de délivrance de médicaments. Des chercheurs ont fonctionnalisé des dérivés de this compound pour améliorer leur solubilité, leur biodisponibilité et leur administration ciblée à des tissus spécifiques .
Composés antiviraux
Des explorations de dérivés de pyrrolidine ont révélé une activité antivirale potentielle. Des chercheurs ont étudié des analogues de this compound pour leur capacité à inhiber la réplication ou l'entrée virale. Ces composés pourraient contribuer au développement de médicaments antiviraux .
Troubles métaboliques
L'échafaudage de la pyrrolidine a été étudié dans le contexte de troubles métaboliques tels que le diabète et l'obésité. Les dérivés de this compound peuvent moduler les voies métaboliques, ce qui en fait des candidats potentiels pour la gestion de ces conditions .
En résumé, le this compound et ses dérivés sont prometteurs dans divers domaines, de la thérapie anticancéreuse à la délivrance de médicaments. Des recherches et des optimisations supplémentaires sont essentielles pour libérer leur plein potentiel dans la résolution des défis de santé humaine . Si vous avez besoin d'informations plus détaillées sur une application spécifique, n'hésitez pas à demander! 😊
Propriétés
IUPAC Name |
N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-pentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-3-4-5-12-20-18(23)19(24)21-14-16-7-6-13-22(16)27(25,26)17-10-8-15(2)9-11-17/h8-11,16H,3-7,12-14H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSUDUUAHHRDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451225.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chloro-6-fluorobenzamide](/img/structure/B2451227.png)
![Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate](/img/structure/B2451229.png)

![(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 6-chloropyridine-3-carboxylate](/img/structure/B2451232.png)


![Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B2451238.png)
![1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2451240.png)
![N-(benzo[d]thiazol-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2451241.png)
![methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2451242.png)


